2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline
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Overview
Description
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with 4-nitrobenzyl chloride in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6,7-pentamethyl-1-[(4-aminophenyl)methyl]-1,2-dihydroquinoline
- 2,2,4,6,7-pentamethyl-1-[(4-chlorophenyl)methyl]-1,2-dihydroquinoline
- 2,2,4,6,7-pentamethyl-1-[(4-bromophenyl)methyl]-1,2-dihydroquinoline
Uniqueness
Compared to similar compounds, 2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions.
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-19-16(3)12-21(4,5)22(20(19)11-15(14)2)13-17-6-8-18(9-7-17)23(24)25/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGTMJMYRRKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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